(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester
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Overview
Description
(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester is a synthetic compound that belongs to the class of tryptophan derivatives Tryptophan is an essential amino acid that serves as a precursor for various bioactive compounds, including serotonin and melatonin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester typically involves the following steps:
Protection of the amino group: The amino group of tryptophan is protected using an ethoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Methylation of the alpha carbon: The alpha carbon of the tryptophan molecule is methylated using a suitable methylating agent under controlled conditions.
Esterification: The carboxyl group of the modified tryptophan is esterified using methanol and an acid catalyst to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as a precursor for the synthesis of bioactive molecules, influencing various biochemical processes. For example, it may be metabolized to produce serotonin, which plays a crucial role in regulating mood, sleep, and other physiological functions.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester: A similar compound with a different stereochemistry.
(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Ethyl Ester: A derivative with an ethyl ester group instead of a methyl ester group.
Uniqueness
(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester is unique due to its specific structural modifications, which can enhance its chemical stability, solubility, and potential biological activity compared to other tryptophan derivatives. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (2R)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVTYJZJZLTYAQ-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439378 |
Source
|
Record name | Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170458-98-7 |
Source
|
Record name | Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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